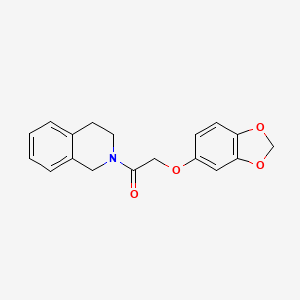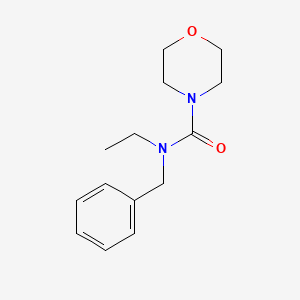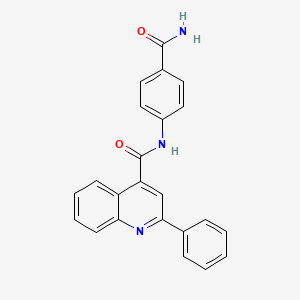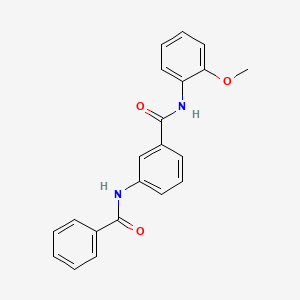![molecular formula C22H27N3O3 B11170213 3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide](/img/structure/B11170213.png)
3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction using phenyl halides and piperazine.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperazine derivative and the ethoxypropanamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The piperazine core is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide is unique due to its specific structural features, including the ethoxypropanamide moiety and the phenylpiperazine core.
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C22H27N3O3/c1-2-28-17-12-21(26)23-20-11-7-6-10-19(20)22(27)25-15-13-24(14-16-25)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,23,26) |
InChI Key |
NMLOOUWQRRARPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11170132.png)
![methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate](/img/structure/B11170138.png)


![2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170149.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2,4-dimethoxy-benzamide](/img/structure/B11170157.png)

![3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B11170159.png)

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170168.png)

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11170177.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11170185.png)
![4-bromo-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11170189.png)
